molecular formula C14H19N3 B2878887 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2310082-37-0

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole

Cat. No.: B2878887
CAS No.: 2310082-37-0
M. Wt: 229.327
InChI Key: OPMKEZQJHCQWAW-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is a complex organic compound with the molecular formula C14H19N3 and a molecular weight of 229.327 This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, and an octahydrocyclopenta[c]pyrrole moiety

Scientific Research Applications

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: The compound is investigated for its potential use in industrial processes, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Construction of the Octahydrocyclopenta[c]pyrrole Moiety: This step involves the formation of the cyclopenta[c]pyrrole ring system, which can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or cyclopropyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyclopropylpyrimidin-4-yl)tetrahydrocyclopenta[c]pyrrole
  • 2-(2-Cyclopropylpyrimidin-4-yl)hexahydrocyclopenta[c]pyrrole
  • 2-(2-Cyclopropylpyrimidin-4-yl)decalin

Uniqueness

2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is unique due to its specific structural features, such as the combination of a cyclopropyl group with a pyrimidine ring and an octahydrocyclopenta[c]pyrrole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-cyclopropylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-11-8-17(9-12(11)3-1)13-6-7-15-14(16-13)10-4-5-10/h6-7,10-12H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMKEZQJHCQWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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